MFCD04065672
Description
MFCD04065672 is a chemical compound cataloged under the MDL number system, commonly used for indexing and referencing in chemical databases. For instance, chemical compounds with MDL identifiers are typically characterized by molecular formulas, solubility, synthetic routes, and safety profiles, as seen in analogous cases (e.g., CAS 53052-06-5 and CAS 1046861-20-4) .
Properties
IUPAC Name |
3-(2-amino-2-oxoethyl)-5-methyl-N-(2-methylphenyl)-4-oxothieno[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-9-5-3-4-6-11(9)20-15(23)14-10(2)13-16(25-14)19-8-21(17(13)24)7-12(18)22/h3-6,8H,7H2,1-2H3,(H2,18,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPFTCKULCQVGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C3=C(S2)N=CN(C3=O)CC(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD04065672 involves specific reaction conditions and reagents. The exact synthetic route can vary, but it typically involves the use of organic solvents and catalysts to facilitate the reaction. The process may include steps such as condensation, cyclization, and purification to obtain the desired compound.
Industrial Production Methods: Industrial production of this compound is carried out in large-scale reactors under controlled conditions. The process involves the optimization of reaction parameters such as temperature, pressure, and concentration to maximize yield and purity. Advanced techniques like continuous flow reactors and automated systems are often employed to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: MFCD04065672 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents like dichloromethane or toluene.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
MFCD04065672 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, catalysis, and material science.
Biology: Employed in biochemical assays, enzyme studies, and as a probe for molecular interactions.
Medicine: Investigated for its potential therapeutic effects, drug development, and pharmacological studies.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of MFCD04065672 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the context and application, but it often involves complex biochemical interactions and signaling pathways.
Comparison with Similar Compounds
The comparison of MFCD04065672 with analogous compounds follows the principles outlined in pharmaceutical and chemical research guidelines, which emphasize structural similarity, functional applications, and physicochemical properties . Below is a detailed analysis of two structurally related compounds from the evidence, serving as proxies for a comparative framework.
Structural and Functional Similarities
Compound A: CAS 53052-06-5 (MDL: MFCD01089040)
- Molecular Formula : C₆H₄N₂OS
- Molecular Weight : 152.17 g/mol
- Key Properties: Solubility: Soluble in polar solvents (e.g., ethanol, DMSO) . Safety: Hazardous (signal word: "Warning"; H302: Harmful if swallowed) .
- Synthesis: Produced via reactions involving 2-aminopyridine-3-ols and ethyl xanthate salts, yielding 86.95% under optimized conditions .
Compound B: CAS 1046861-20-4 (MDL: MFCD13195646)
- Molecular Formula : C₆H₅BBrClO₂
- Molecular Weight : 235.27 g/mol
- Key Properties: Log Po/w (partition coefficient): 2.15 (XLOGP3), indicating moderate lipophilicity .
- Synthesis : Prepared via palladium-catalyzed cross-coupling in THF/water at 75°C .
Hypothetical Comparison with this compound
While this compound’s exact data are unavailable, its comparison with Compounds A and B would involve:
Molecular Complexity : Compound B’s boron-containing structure may offer catalytic utility, whereas Compound A’s heterocyclic scaffold is common in pharmaceuticals.
Synthetic Accessibility : Compound A’s high yield (86.95%) suggests scalability, whereas Compound B’s use of palladium catalysts increases cost and complexity .
Physicochemical and Pharmacokinetic Profiles
Table 1 summarizes key parameters for Compounds A and B, based on evidence:
| Property | Compound A | Compound B |
|---|---|---|
| Molecular Weight | 152.17 g/mol | 235.27 g/mol |
| Log Po/w | Not reported | 2.15 (XLOGP3) |
| GI Absorption | High | High |
| BBB Permeability | No | Yes |
| Synthetic Yield | 86.95% | Not reported |
Key Findings :
- BBB permeability in Compound B highlights its suitability for CNS-targeting drugs, a feature absent in Compound A .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
